REACTION_CXSMILES
|
II.[CH2:3](Br)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([O:13][C:14](=[O:22])[C:15]1[CH:20]=[C:19](Br)[CH:18]=[N:17][CH:16]=1)[CH3:12].C([O-])(O)=O.[Na+]>CC(N(C)C)=O.C1C=CC=CC=1.CCOC(C)=O.[Zn]>[CH2:11]([O:13][C:14](=[O:22])[C:15]1[CH:20]=[C:19]([CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:18]=[N:17][CH:16]=1)[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
1.7 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
Cl2Pd(PPh3)2
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Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1=CN=CC(=C1)Br)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously until the red color
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(3-5 min)
|
Duration
|
4 (± 1) min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were sequentially washed with H2O (3×100 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
before being dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration and purification by silica gel chromatography (hexane→50% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CN=CC(=C1)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |